5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine
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Overview
Description
5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often found as structural fragments in various alkaloids .
Preparation Methods
The synthesis of 5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . Industrial production methods typically involve similar multicomponent reactions but are optimized for large-scale synthesis .
Chemical Reactions Analysis
5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like t-BuOOH and alkylating agents such as 1,2-dibromoethane and benzyl chloride . Major products formed from these reactions include thioesters and other substituted cyclopenta[b]pyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of cyclopenta[b]pyridines have been found to exhibit hypoglycemic activity, act as calcium channel antagonists, and serve as fluorescent probes . Additionally, they have been investigated as inhibitors of protein kinase FGFR1, making them potential candidates for cancer therapy .
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as calcium channel antagonists inhibit the influx of calcium ions into cells, thereby modulating cellular activities . Similarly, its role as a protein kinase inhibitor involves the disruption of kinase signaling pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
36358-26-6 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
5,7,7-trimethyl-5,6-dihydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C11H15N/c1-8-7-11(2,3)10-9(8)5-4-6-12-10/h4-6,8H,7H2,1-3H3 |
InChI Key |
DXRJDQQWSKZCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C1C=CC=N2)(C)C |
Origin of Product |
United States |
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